

2'-Hydroxy-3-phenylpropiophenone physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2'-Hydroxy-3-phenylpropiophenone
Cat. No.:	B021841

[Get Quote](#)

An In-depth Technical Guide to 2'-Hydroxy-3-phenylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2'-Hydroxy-3-phenylpropiophenone**. An important metabolite of the Class IC antiarrhythmic drug Propafenone, this compound is of significant interest in pharmaceutical research and drug metabolism studies. This document consolidates key data including its physicochemical characteristics, spectral data, and relevant experimental protocols. Furthermore, it visualizes the synthetic workflow and its metabolic pathway from the parent drug, offering a valuable resource for professionals in pharmacology and medicinal chemistry.

Introduction

2'-Hydroxy-3-phenylpropiophenone, also known as 2'-hydroxydihydrochalcone, is an aromatic ketone and a phenolic derivative. Structurally, it features a phenyl group attached to a propiophenone moiety with a hydroxyl group at the 2' position of the phenyl ring.^[1] Its primary significance in the biomedical field stems from its role as a major metabolite of Propafenone, an

antiarrhythmic agent used to treat conditions like atrial fibrillation and ventricular arrhythmias.[\[2\]](#) [\[3\]](#) The metabolism of Propafenone, primarily mediated by cytochrome P450 enzymes, leads to the formation of this and other metabolites, which themselves can possess pharmacological activity and influence the drug's overall efficacy and safety profile.[\[3\]](#) A thorough understanding of the properties of **2'-Hydroxy-3-phenylpropiophenone** is therefore crucial for a complete picture of Propafenone's pharmacology.

Chemical and Physical Properties

The fundamental identifying and physicochemical properties of **2'-Hydroxy-3-phenylpropiophenone** are summarized below. The compound typically presents as a white to off-white or slightly yellow crystalline solid.[\[1\]](#)[\[4\]](#) It exhibits poor solubility in water but is soluble in various organic solvents.[\[1\]](#)

Table 1: General Properties of 2'-Hydroxy-3-phenylpropiophenone

Property	Value	Reference(s)
IUPAC Name	1-(2-hydroxyphenyl)-3-phenylpropan-1-one	[5]
Synonyms	2'-Hydroxydihydrochalcone, Propafenone Impurity A	[4] [6]
CAS Number	3516-95-8	[5]
Molecular Formula	C ₁₅ H ₁₄ O ₂	[5]
Molecular Weight	226.27 g/mol	[5]
Appearance	White to off-white/slightly yellow crystalline powder or solid	[1] [4]

Table 2: Physicochemical Data of 2'-Hydroxy-3-phenylpropiophenone

Property	Value	Reference(s)
Melting Point	36-37 °C	
Boiling Point	158 °C at 2 mmHg	[4]
	381.1 ± 25.0 °C at 760 mmHg	
Density	1.150 - 1.2 g/cm ³ (Predicted/Experimental)	[4]
Solubility	Sparingly soluble in water. Soluble in ethanol, acetone, chloroform (slightly), dichloromethane (slightly), ethyl acetate (slightly).	[1] [4]
Flash Point	>113 °C (>230 °F)	[4] [7]
pKa	8.07 ± 0.30 (Predicted)	[4]

Spectral Data

The spectral characteristics are vital for the identification and structural elucidation of **2'-Hydroxy-3-phenylpropiophenone**. Below are the key spectral data compiled from available literature.

Table 3: Spectroscopic Data for 2'-Hydroxy-3-phenylpropiophenone

Technique	Data	Reference(s)
UV-Vis (λ_{max})	324 nm (in Methanol)	[4]
^1H NMR	Expected signals include aromatic protons (phenyl rings), methylene protons (-CH ₂ -CH ₂ -), and a phenolic hydroxyl proton (-OH).	[5][8]
^{13}C NMR	Expected signals include aromatic carbons, a carbonyl carbon (C=O), and methylene carbons. Aromatic region ~115-160 ppm, Carbonyl ~200+ ppm, Aliphatic ~30-45 ppm.	[9][10][11]
FT-IR (Film)	Expected characteristic peaks: O-H stretch (broad, ~3200-3600 cm ⁻¹), C-H aromatic stretch (~3000-3100 cm ⁻¹), C-H aliphatic stretch (~2850-3000 cm ⁻¹), C=O ketone stretch (~1680 cm ⁻¹), C=C aromatic stretch (~1450-1600 cm ⁻¹), C-O stretch (~1080-1300 cm ⁻¹).	[5][12]
Mass Spec. (GC-MS)	Top Peaks (m/z): 121, 208, 226 (Molecular Ion)	[2]

Detailed peak assignments for NMR and IR are based on typical chemical shift and frequency ranges for the respective functional groups, as specific experimental data with assignments are not fully detailed in the cited literature.

Mass Spectrometry Fragmentation

The fragmentation pattern in mass spectrometry provides structural information. For **2'-Hydroxy-3-phenylpropiophenone** (MW=226), the key observed fragments are:

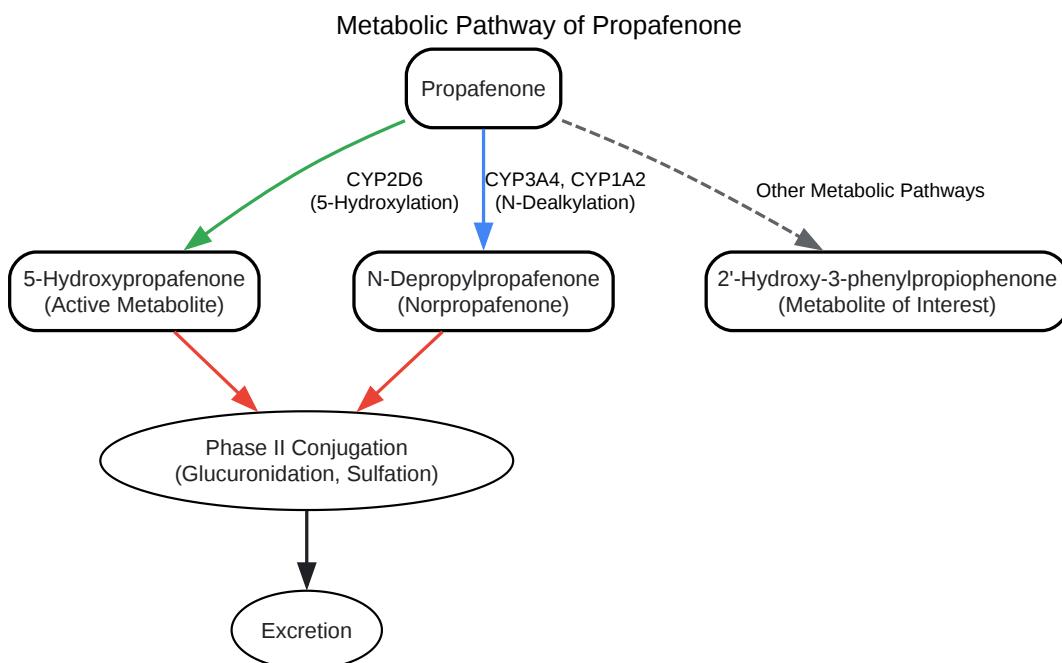
- m/z 226 [M]⁺: The molecular ion peak.
- m/z 121: This major fragment likely corresponds to the hydroxyphenacyl cation $[\text{HOC}_6\text{H}_4\text{CO}]^+$, formed by cleavage of the bond between the carbonyl carbon and the adjacent methylene group (α -cleavage). This is a characteristic fragmentation for ketones. [\[13\]](#)[\[14\]](#)
- m/z 105: A possible fragment resulting from the benzyl cation $[\text{C}_6\text{H}_5\text{CH}_2]^+$ or subsequent fragmentation.
- m/z 91: Often corresponds to the tropylidium ion $[\text{C}_7\text{H}_7]^+$, a rearrangement product from the benzyl portion of the molecule.

Biological Role and Significance

Metabolite of Propafenone

2'-Hydroxy-3-phenylpropiophenone is a product of the hepatic metabolism of Propafenone. [\[2\]](#) Propafenone is primarily metabolized by the cytochrome P450 enzymes, specifically CYP2D6 (leading to 5-hydroxypropafenone) and, to a lesser extent, CYP3A4 and CYP1A2 (leading to N-depropylpropafenone). [\[3\]](#)[\[15\]](#) While 5-hydroxypropafenone is a major active metabolite, other metabolic transformations, including those leading to the formation of **2'-Hydroxy-3-phenylpropiophenone**, contribute to the drug's complex pharmacokinetic profile. [\[16\]](#) The rate and pathway of metabolism can vary significantly between individuals due to genetic polymorphisms in the CYP2D6 enzyme, affecting the plasma concentrations of both the parent drug and its metabolites. [\[16\]](#)

Pharmacological Activity of Parent Compound

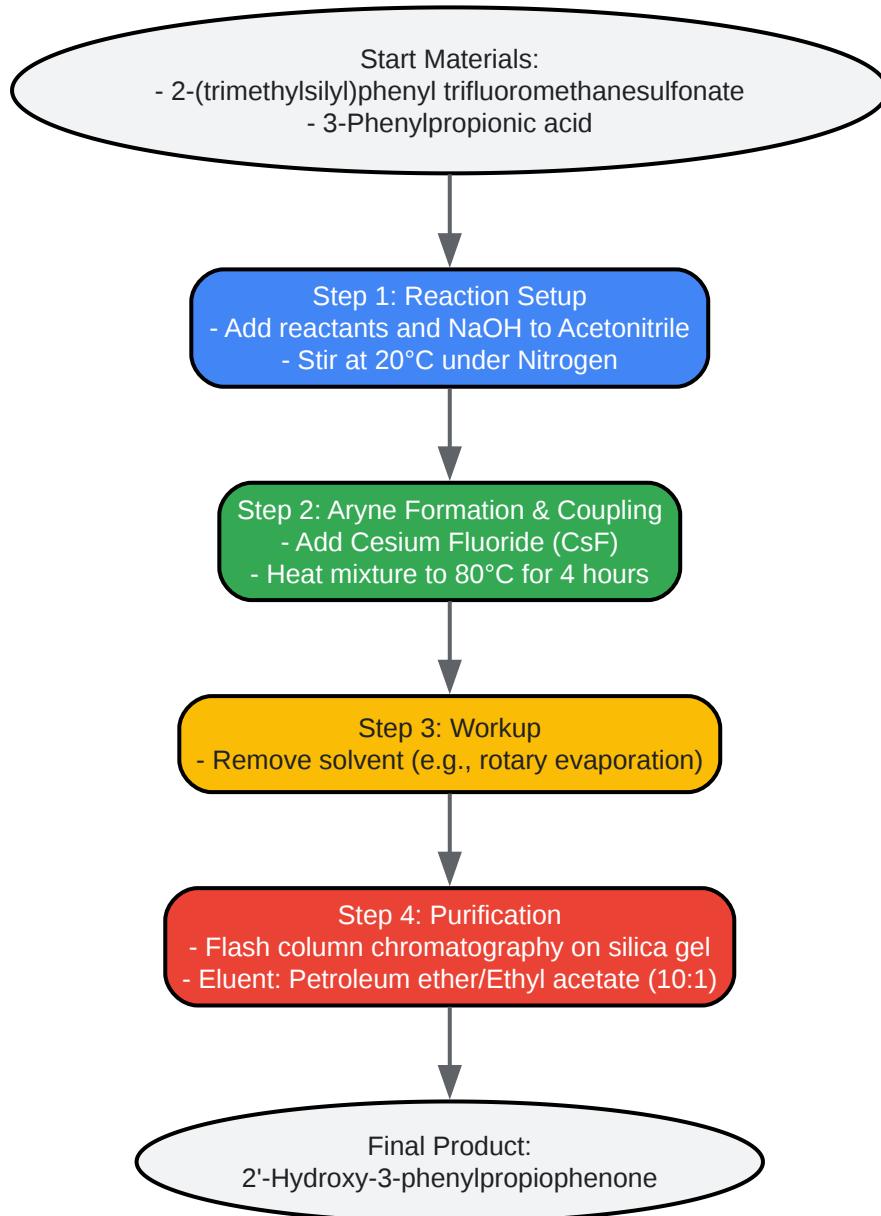

Propafenone is a Class 1C antiarrhythmic agent. Its primary mechanism of action is the potent blockade of fast inward sodium channels (INa) in cardiac cells. [\[17\]](#) This action reduces the upstroke velocity of the action potential (Phase 0), slows down conduction velocity in the atria, AV node, and ventricles, and thereby suppresses arrhythmias. [\[17\]](#) It also exhibits weak β -adrenergic blocking and local anesthetic activities. [\[1\]](#) The biological activity of its metabolites,

including **2'-Hydroxy-3-phenylpropiophenone** derivatives, has been a subject of study, with some derivatives showing antiarrhythmic and local anesthetic properties.

Visualizations

Metabolic Pathway of Propafenone

The following diagram illustrates the primary metabolic pathways of Propafenone, highlighting the roles of key CYP450 enzymes and the formation of major metabolites.


[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Propafenone via CYP450 enzymes.

General Synthesis Workflow

The diagram below outlines a general experimental workflow for the synthesis of **2'-Hydroxy-3-phenylpropiophenone**.

General Synthesis Workflow for 2'-Hydroxy-3-phenylpropiophenone

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the target compound.

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-3-phenylpropiophenone

This protocol is adapted from a general procedure for the O-arylation of aliphatic carboxylic acids with arynes.[6]

Materials:

- 2-(trimethylsilyl)phenyl trifluoromethanesulfonate
- 3-Phenylpropionic acid
- Sodium hydroxide (NaOH)
- Cesium fluoride (CsF)
- Acetonitrile (anhydrous)
- Petroleum ether
- Ethyl acetate
- Silica gel for column chromatography
- Nitrogen gas supply
- Standard laboratory glassware for organic synthesis

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.68 mmol) and 3-phenylpropionic acid (3.4 mmol) to acetonitrile (4.0 mL).
- Basification: Add sodium hydroxide (80 mg, 2.0 mmol) to the mixture. Stir for approximately 10 minutes at room temperature (20°C).

- Reaction Initiation: Introduce cesium fluoride (410 mg, 2.7 mmol) to the flask.
- Reaction Conditions: Heat the reaction mixture to 80°C and maintain stirring for 4 hours.
- Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting residue is purified by flash column chromatography on a silica gel column.
- Elution: Elute the column with a solvent system of petroleum ether/ethyl acetate (10:1 v/v) to isolate the desired product, **2'-Hydroxy-3-phenylpropiophenone**.

Protocol 2: In Vitro Metabolism of Propafenone using Human Liver Microsomes

This protocol provides a general method to study the formation of metabolites, including **2'-Hydroxy-3-phenylpropiophenone**, from Propafenone.[\[1\]](#)

Materials:

- Propafenone hydrochloride
- Pooled human liver microsomes (HLMs)
- Potassium phosphate buffer (100 mM, pH 7.4)
- Magnesium chloride ($MgCl_2$)
- NADPH-regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Acetonitrile (cold, containing an appropriate internal standard for LC-MS/MS)
- Water bath or incubator set to 37°C
- LC-MS/MS system for analysis

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of Propafenone in a suitable solvent (e.g., DMSO or methanol).
 - Prepare the NADPH-regenerating system solution in phosphate buffer.
 - Thaw the pooled human liver microsomes on ice immediately before use.
- Incubation Setup:
 - In a microcentrifuge tube, combine the phosphate buffer, MgCl₂, and human liver microsomes to a final protein concentration of approximately 0.5 mg/mL.
 - Add the Propafenone stock solution to achieve the desired final concentration (e.g., 1 μM).
 - Pre-incubate this mixture for 5 minutes at 37°C.
- Reaction Initiation:
 - Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system to the microcentrifuge tube.
 - Incubate the mixture at 37°C with gentle agitation.
- Sampling and Reaction Termination:
 - At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
 - Immediately quench the reaction by adding the aliquot to a separate tube containing cold acetonitrile with an internal standard. This will precipitate the microsomal proteins and stop the enzymatic reaction.
- Sample Processing:
 - Vortex the quenched samples thoroughly.

- Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
- Analysis:
 - Analyze the samples using a validated LC-MS/MS method to quantify the remaining Propafenone and the formation of its metabolites, including **2'-Hydroxy-3-phenylpropiophenone**.

Conclusion

2'-Hydroxy-3-phenylpropiophenone is a molecule of considerable interest due to its status as a key metabolite of the antiarrhythmic drug Propafenone. This guide has provided a detailed compilation of its known physical and chemical properties, presented in a structured format for ease of reference. The inclusion of detailed experimental protocols for its synthesis and for studying its formation via in vitro metabolism, along with visualizations of these processes, serves to equip researchers with practical information. A deeper understanding of this metabolite is integral to the broader comprehension of Propafenone's pharmacokinetics and pharmacodynamics, which is essential for the ongoing development of safer and more effective cardiovascular therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. [2'-Hydroxypropiophenone\(610-99-1\) 13C NMR spectrum](#) [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]

- 5. 2'-Hydroxy-3-phenylpropiophenone | C15H14O2 | CID 77052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2'-Hydroxy-3-phenylpropiophenone synthesis - chemicalbook [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. compoundchem.com [compoundchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. www1.udel.edu [www1.udel.edu]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2'-Hydroxypropiophenone(610-99-1) ¹H NMR spectrum [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2'-Hydroxy-3-phenylpropiophenone physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b021841#2-hydroxy-3-phenylpropiophenone-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com